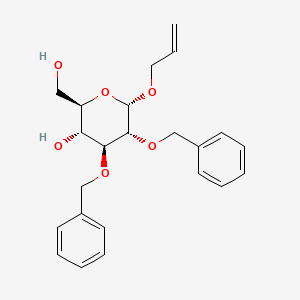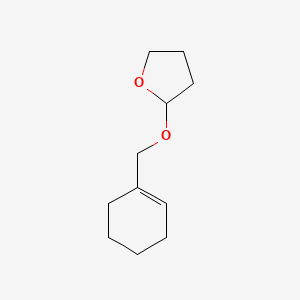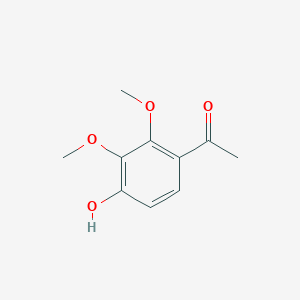
1-(4-Aminobutoxy)-4-fluorobenzene
Vue d'ensemble
Description
A compound like “1-(4-Aminobutoxy)-4-fluorobenzene” would likely be an organic molecule containing an amino group (-NH2) and a fluorobenzene group (C6H4F). The “4-Aminobutoxy” suggests the presence of a four-carbon chain with an amino group at one end and an oxygen atom at the other, which is attached to the fluorobenzene .
Molecular Structure Analysis
The molecular structure of such a compound would likely consist of a benzene ring (a hexagonal ring of carbon atoms) with a fluorine atom and an O-(4-aminobutyl) group attached . The exact structure would depend on the positions of these attachments on the benzene ring.Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-Aminobutoxy)-4-fluorobenzene” are not available, compounds with similar functional groups often undergo reactions like nucleophilic aromatic substitution (for the fluorobenzene part) or reactions involving the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Generally, compounds with amino groups can form hydrogen bonds, which could make the compound polar and potentially soluble in water . The presence of the benzene ring could contribute to stability and rigidity in the molecule.Applications De Recherche Scientifique
Chemical Synthesis and Intermediate Applications
1-(4-Aminobutoxy)-4-fluorobenzene is a compound with potential applications in chemical synthesis due to its structural features. For instance, compounds like 2-Fluoro-4-bromobiphenyl, which are key intermediates in the manufacture of pharmaceuticals such as flurbiprofen, demonstrate the utility of fluorinated and aminated benzene derivatives in organic synthesis. These intermediates are crucial in developing synthesis methods that are more practical and environmentally friendly for large-scale production of pharmaceuticals and other chemicals (Qiu et al., 2009).
Environmental and Analytical Chemistry
The structure of 1-(4-Aminobutoxy)-4-fluorobenzene suggests its potential utility in environmental and analytical chemistry, particularly in the development of chemosensors. Fluorinated compounds have unique physicochemical properties that make them excellent candidates for detecting various analytes, including metal ions and organic molecules. For instance, fluorescent chemosensors based on similar fluorophoric platforms have shown high selectivity and sensitivity in detecting metal ions such as Zn2+, Cu2+, and Hg2+, and anions like N3− and H2PO4− (Roy, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUIHTYAZHNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-2-amine, 2',5'-difluoro-](/img/structure/B3291754.png)



![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291774.png)





![6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B3291813.png)

![Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3291829.png)
![(Z)-N-(3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B3291842.png)